

3,4-Bis(2-methoxyethoxy)benzonitrile CAS number and properties

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Compound of Interest

Compound Name: 3,4-Bis(2-methoxyethoxy)benzonitrile

Cat. No.: B1591300

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An In-depth Technical Guide to **3,4-Bis(2-methoxyethoxy)benzonitrile**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,4-Bis(2-methoxyethoxy)benzonitrile**, a specialized organic compound. Tailored for researchers, medicinal chemists, and material scientists, this document delves into its chemical properties, safety protocols, synthesis pathways, and applications, with a focus on its role as a versatile intermediate in drug development and materials science.

Core Compound Identification and Properties

3,4-Bis(2-methoxyethoxy)benzonitrile is an aromatic nitrile featuring two methoxyethoxy side chains. These chains significantly influence its solubility and reactivity, making it a valuable building block in organic synthesis.

1.1. Chemical Structure and Identifiers

The fundamental structure consists of a benzonitrile core substituted at the 3 and 4 positions.

Caption: Chemical structure of **3,4-Bis(2-methoxyethoxy)benzonitrile**.

1.2. Physicochemical Properties

The properties of this compound are summarized in the table below. While some data points like melting and boiling points require experimental determination, its fundamental characteristics are well-documented.^{[1][2]}

Property	Value	Source(s)
CAS Number	80407-68-7	^{[3][4][5]}
Molecular Formula	C ₁₃ H ₁₇ NO ₄	^{[2][6]}
Molecular Weight	251.28 g/mol	^[2]
Appearance	Typically a solid	^[1]
Solubility	Low in water; Soluble in organic solvents (e.g., dichloromethane, chloroform)	^[1]
Melting Point	Data requires experimental determination	^{[1][2]}
Boiling Point	Data requires experimental determination	^{[1][2]}
Density	Data requires experimental determination	^[1]

Safety, Handling, and Storage

Proper handling of **3,4-Bis(2-methoxyethoxy)benzonitrile** is crucial to ensure laboratory safety. This compound is classified with specific hazards that necessitate appropriate precautions.

2.1. GHS Hazard Classification

According to available Safety Data Sheets (SDS), the compound is classified as follows^[5]:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
- Skin Irritation (Category 2), H315: Causes skin irritation.

- Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.
- Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark), and the signal word is "Warning"[5].

2.2. Recommended Handling and Storage Protocols

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood[7][8]. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[7]. Avoid breathing dust, fumes, or vapors[7]. Wash hands thoroughly after handling[5].
- Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible substances such as strong acids, bases, and oxidizing agents[1][9]. Keep the container tightly closed to prevent moisture contamination and degradation[1].

Synthesis Pathways

While specific, detailed synthesis procedures for **3,4-Bis(2-methoxyethoxy)benzonitrile** are not widely published, a logical and efficient pathway can be proposed based on standard organic chemistry principles. A common approach would involve the etherification of a catechol precursor.

3.1. Proposed Synthesis Workflow: Williamson Ether Synthesis

The most probable industrial and laboratory-scale synthesis involves a two-step Williamson ether synthesis starting from 3,4-dihydroxybenzonitrile. This method is favored for its high yields and the availability of starting materials.

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